N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c1-12-3-6-15(9-13(12)2)17-11-24-19(21-17)22-18(23)10-14-4-7-16(20)8-5-14/h3-9,11H,10H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSZUBOFOWLFLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethylbenzoyl chloride and an appropriate thiazole derivative.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and the thiazole intermediate.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Disrupting Cellular Processes: Interfering with essential cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of thiazole-acetamides are highly dependent on substituent patterns. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison
Physicochemical and Crystallographic Properties
- Solubility : The 4-fluorophenyl group in the target compound likely reduces aqueous solubility compared to hydroxylated analogues (e.g., 9a, 9b in ) but improves blood-brain barrier penetration .
- Crystal Packing : Analogues like 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide () exhibit twisted conformations (61.8° dihedral angle between aryl and thiazole rings), which may influence stability and formulation. The target compound’s 3,4-dimethylphenyl group could induce similar torsional strain .
Biological Activity
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide is a synthetic compound belonging to the thiazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C18H15F N2O S
Molecular Weight: 326.39 g/mol
SMILES Notation: Cc1ccc(cc1C)c1csc(NC(c2ccccc2F)=O)n1
The compound features a thiazole ring substituted with a 3,4-dimethylphenyl group and a 4-fluorophenylacetamide moiety. The presence of these functional groups is crucial for its biological activity.
This compound exhibits its biological effects primarily through the following mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in the biosynthesis of essential biomolecules. This inhibition can lead to antimicrobial and anticancer effects.
- Receptor Interaction: The thiazole ring interacts with various receptors, modulating their activity and influencing cellular pathways associated with cancer progression and inflammation.
Anticancer Activity
Numerous studies have documented the anticancer potential of thiazole derivatives, including this compound. For instance:
- Cytotoxicity Studies: The compound's cytotoxicity was evaluated against various cancer cell lines. It demonstrated significant activity with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Structure-Activity Relationship (SAR): Research indicates that the presence of electron-donating groups on the phenyl ring enhances cytotoxic activity. Specifically, methyl substitutions at positions 3 and 4 of the phenyl ring are critical for increasing potency against cancer cells .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | A431 | < 1.98 |
| Doxorubicin | A431 | Reference |
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Antibacterial Studies: It has been tested against both Gram-positive and Gram-negative bacteria. The results indicate that it possesses significant antibacterial activity, outperforming some conventional antibiotics .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.5 µg/mL |
| S. aureus | 0.8 µg/mL |
Case Studies
- In Vivo Evaluation: A study assessed the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in inflammatory markers compared to controls .
- Molecular Docking Studies: Computational studies have provided insights into the binding affinities of this compound to target proteins involved in cancer pathways. These studies suggest that the compound forms stable interactions with active sites of key enzymes involved in tumor growth .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
